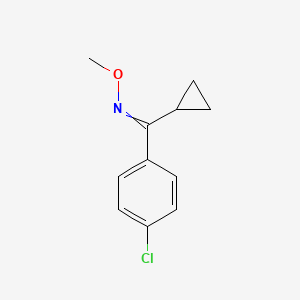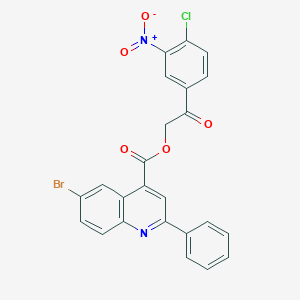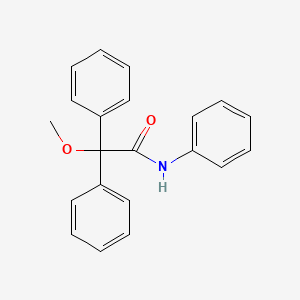![molecular formula C20H25N3O5S2 B12467881 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12467881.png)
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with methyl, methylsulfonyl, and pyrrolidinylsulfonyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Amidation: The final step involves the formation of the benzamide linkage through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Industry: Employed as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Shares the sulfonamide functional group but lacks the complex substitution pattern.
N-phenylbenzamide: Similar benzamide core but without the sulfonyl and pyrrolidinyl substitutions.
4-methylbenzenesulfonamide: Contains the methyl and sulfonyl groups but lacks the pyrrolidinyl substitution.
Uniqueness
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25N3O5S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H25N3O5S2/c1-15-9-10-16(13-19(15)30(27,28)23-11-4-5-12-23)20(24)21-17-7-6-8-18(14-17)22(2)29(3,25)26/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,21,24) |
InChI Key |
DNWSZERYCNLZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)

![4-methoxy-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467828.png)


![2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione](/img/structure/B12467842.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467846.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium](/img/structure/B12467851.png)
![2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467858.png)
![2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12467862.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12467880.png)
